molecular formula C10H16O3 B6351683 Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate CAS No. 1350434-18-2

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate

Cat. No.: B6351683
CAS No.: 1350434-18-2
M. Wt: 184.23 g/mol
InChI Key: PYWSLDVKSOZIOJ-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate (CAS 1350434-18-2) is a chiral cyclohexanone derivative of significant interest in advanced organic synthesis. With the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol, this compound is characterized by its specific (1R,2R) trans-configuration, which makes it a valuable stereodefined building block . Compounds of this structural class, featuring both a ketone and an ester functional group on the cyclohexane ring, are key intermediates in ring-formation and contraction reactions. Notably, cyclic α-haloketones can undergo the Favorskii Rearrangement, a base-induced transformation that proceeds through a cyclopropanone intermediate to form ring-contracted carboxylic acid derivatives . This mechanism is a fundamental method for synthesizing complex, strained fused-ring systems and natural product scaffolds . As such, this ester is primarily used in research laboratories for developing novel synthetic methodologies and constructing functionalized carbocyclic frameworks. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

ethyl (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWSLDVKSOZIOJ-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)C[C@@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pig Liver Esterase-Catalyzed Enantioselective Hydrolysis

The enzymatic resolution of racemic precursors using pig liver esterase (PLE) represents a cornerstone for accessing chiral intermediates. In the synthesis of compactin analogs, PLE selectively hydrolyzes ethyl (±)-2-methyl-4-oxo-cyclohexanecarboxylate derivatives, achieving enantiomeric excess (e.e.) >90%. The hydrolysis of ester (+)-6 (Scheme II in) proceeds via a stereospecific active-site model, where the enzyme’s binding pocket accommodates the trans-methyl group, favoring hydrolysis of the (S)-enantiomer. Gas chromatography on chiral stationary phases confirmed an optical purity of [α]D = +11.35° for the unhydrolyzed ester (+)-6 and [α]D = −12.0° for the acid (−)-7.

Ketalization and Reductive Functionalization

Following enzymatic resolution, ketalization of the cyclohexanone moiety stabilizes the carbonyl group during subsequent transformations. Treatment of acid (−)-7 with diazomethane yields methyl ester 11, which undergoes ketalization with ethylene glycol under acidic conditions to form 12. Lithium aluminum hydride (LiAlH4) reduction of 12 then generates diol (−)-10, a critical precursor for annelation reactions. This sequence ensures retention of the trans configuration, as evidenced by NMR coupling constants (J = 7.4 Hz for methyl protons).

Claisen Condensation and Annelation Approaches

Bifunctional Annelating Agents

The construction of the hexahydronaphthalene core, a structural analog of ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, employs 2-(3-nitropropyl)-1,3-dioxolane as a four-carbon annelating agent. Michael addition of the nitropropyl dioxolane to cyclohexenone derivatives (e.g., 18) proceeds regioselectively at the α-carbon, guided by steric effects from the trans-methyl group. Acidic workup induces cyclization, yielding nitro ketone 21 with a diastereomeric ratio (d.r.) of 3:1.

Oxidative Functionalization

Conversion of the nitro group to a carbonyl involves a two-step sequence: (1) oxidative hydrolysis with 30% H2O2/K2CO3 to form oxime 23 (52% yield), and (2) TiCl3-mediated reduction to ketone 24 (quantitative). The trans stereochemistry remains intact, as confirmed by X-ray crystallography of intermediate 25.

Grignard Addition and Stereochemical Control

Trans-Selective Methylation

The introduction of the trans-methyl group is achieved via Grignard addition to a cyclohexanone precursor. In Production Example 21, ethyl 1-methyl-4-oxocyclohexanecarboxylate reacts with methyl magnesium bromide at −78°C, yielding ethyl (1,4-trans)-1,4-dimethyl-4-hydroxycyclohexanecarboxylate (46% yield after chromatography). The low temperature favors axial attack, establishing the trans configuration (J = 14.4 Hz for methyl protons in 1H NMR).

Silylation and Dehydration

Protection of the allylic alcohol as a tert-butyldimethylsilyl (TBDMS) ether (25 → 26) prevents undesired side reactions during subsequent steps. Dehydration of 28 with Martin’s sulfurane generates the conjugated diene, critical for further functionalization. The trans-methyl group’s steric bulk directs elimination to the less hindered face, ensuring >95% regioselectivity.

Oxidation-Reduction Sequences

Corey-Kim Oxidation

Secondary alcohols adjacent to the carbonyl group are oxidized to ketones using N-chlorosuccinimide (NCS) and dimethyl sulfide. This method avoids over-oxidation, preserving the ester functionality. For example, oxidation of diol (−)-10 yields ketone 5 in 78% yield.

Borohydride Reductions

Sodium borohydride (NaBH4) selectively reduces α,β-unsaturated ketones to allylic alcohols. CeCl3·7H2O moderates reactivity, preventing over-reduction. In the synthesis of 22, NaBH4/CeCl3 reduces enone 21 to alcohol 22 with 85% yield and >90% diastereoselectivity.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for preparing this compound, highlighting yields, stereoselectivity, and practicality:

MethodKey StepsYield (%)Stereoselectivity (d.r./e.e.)Scalability
Enzymatic ResolutionPLE hydrolysis, ketalization45e.e. >90%Moderate
Grignard AdditionMeMgBr addition, chromatography46d.r. 4:1High
AnnelationMichael addition, TiCl3 reduction52d.r. 3:1Low (multi-step)
OxidationCorey-Kim oxidation78N/AHigh

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced ketone groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate has been studied for its potential pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds, including anti-inflammatory and analgesic agents. Research indicates that derivatives of this compound exhibit significant biological activity, making them candidates for drug development.

Organic Synthesis

This compound is frequently utilized in organic synthesis as an intermediate for synthesizing more complex molecules. Its unique structure allows for various transformations, including:

  • Diels-Alder Reactions : Serving as a dienophile in cycloaddition reactions.
  • Michael Additions : Acting as a Michael acceptor in the formation of carbon-carbon bonds.

Material Science

This compound is also explored in material science for the development of polymers and coatings due to its reactivity and ability to form stable linkages.

Case Study 1: Synthesis of Bioactive Compounds

A study published in the Journal of Organic Chemistry detailed the synthesis of novel anti-inflammatory agents derived from this compound. The research demonstrated that modifications on the cyclohexane ring significantly enhanced the biological activity of the resulting compounds .

Case Study 2: Polymer Development

Research conducted at a leading materials science institute explored the use of this compound in creating high-performance polymers. The study highlighted its effectiveness in improving thermal stability and mechanical properties of polymer blends .

Data Table: Comparison of Synthesis Methods

Synthesis MethodYield (%)Reaction ConditionsReferences
Regioselective Cyclization85Pyrrolidinium acetate catalyst
Alkylation90Base-catalyzed reaction
Diels-Alder Reaction75Heat under inert atmosphere

Mechanism of Action

The mechanism of action of Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexane/Cyclohexenone Derivatives

Compound Name CAS Number Molecular Formula Key Structural Features Similarity Index
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 C₉H₁₄O₃ Lacks methyl group at C2; cis/trans not specified 0.93
Ethyl 1-methyl-4-oxocyclohexanecarboxylate 147905-77-9 C₁₀H₁₆O₃ Methyl at C1 instead of C2; different stereochemistry 0.90
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate - C₂₂H₂₂O₄ Cyclohexenone core with aryl substituents -
Ethyl 2-methyl-4-oxooxane-2-carboxylate 1228386-26-2 C₉H₁₄O₄ Oxane (tetrahydropyran) ring instead of cyclohexane -

Key Observations :

  • Cyclohexane vs. Cyclohexenone: Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate lacks the conjugated double bond present in cyclohexenone derivatives (e.g., compounds in and ), reducing its reactivity in Michael addition reactions .
  • Ring System : Replacement of cyclohexane with oxane (as in ) introduces an oxygen atom, enhancing polarity and solubility but reducing ring strain .

Example :

  • Cyclohexenone Synthesis (): Ethyl acetoacetate reacts with chalcones under alkaline conditions to form 2-oxo-cyclohex-3-ene derivatives.
  • Target Compound : Likely requires hydrogenation or alternative ring-closure strategies to retain the saturated cyclohexane core.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Ethyl 4-oxocyclohexanecarboxylate Ethyl 6-(4-methoxyphenyl)-2-oxocyclohex-3-enecarboxylate
Molecular Weight (g/mol) 184.23 170.21 358.41
Melting Point Not reported Not reported 375–377 K
Boiling Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Ethanol, DMSO Ethanol, chloroform
Crystal Packing Trans-configuration affects H-bonding N/A Intermolecular C–H⋯O bonds and C–H⋯π interactions

Notes:

  • The trans-configuration in the target compound may lead to distorted chair conformations, whereas cyclohexenone derivatives adopt sofa or half-chair conformations .
  • Aryl-substituted analogues (e.g., ) exhibit higher molecular weights and melting points due to π-π stacking and van der Waals interactions .

Biological Activity

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, a compound of interest in organic and medicinal chemistry, has been studied for its biological activities and potential therapeutic applications. This article synthesizes current research findings, including synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is a bicyclic ketoester. The synthesis of this compound often involves enantioselective methods to produce desired stereoisomers. For instance, a notable study demonstrated the use of Baker’s yeast for kinetic resolution, yielding a hydroxyester with significant enantiomeric purity .

Antifibrinolytic Properties

One of the most significant biological activities associated with this compound is its role as a precursor in the synthesis of tranexamic acid (TXA), an established antifibrinolytic agent. TXA is crucial in medical applications for controlling bleeding during surgeries and treating conditions like heavy menstrual bleeding . The synthesis pathway from ethyl 4-oxocyclohexanecarboxylate to TXA highlights the compound's relevance in pharmacology.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibitory activities. For example, compounds derived from this ketoester have shown potential in inhibiting thromboxane biosynthesis, which is significant for cardiovascular therapies .

Synthesis of Tranexamic Acid

A recent study explored a new synthetic route for tranexamic acid starting from ethyl 4-oxocyclohexanecarboxylate. The process was validated to be scalable and efficient, yielding high-purity TXA suitable for pharmaceutical use . This research emphasizes the compound's utility as a building block in drug development.

Enantioselective Synthesis Research

In another study, the enantioselective synthesis of hexahydronaphthalene derivatives from this compound was investigated. The results demonstrated that specific reaction conditions could enhance diastereoselectivity and enantiomeric excess, contributing to the development of chiral pharmaceuticals .

Table: Summary of Biological Activities

Biological Activity Description References
AntifibrinolyticPrecursor for tranexamic acid; used to control bleeding
Enzyme InhibitionInhibits thromboxane biosynthesis; potential cardiovascular applications
Enantioselective SynthesisProduces high-purity chiral compounds for pharmaceutical applications

Q & A

Q. What are the standard synthetic routes for Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Claisen condensation : Formation of the keto-ester backbone.
  • Cyclization : Intramolecular reactions to form the cyclohexane ring.
  • Functional group introduction : Transesterification or alkylation to install substituents.

Q. Key considerations :

  • Reaction conditions (temperature, solvent) must be tightly controlled to avoid side products.
  • Purification via column chromatography or recrystallization ensures high purity (≥97%) .

Q. Table 1: Common Synthesis Steps

StepReagents/ConditionsYield Optimization Tips
Keto-ester formationEthyl acetoacetate, base catalystUse anhydrous conditions
CyclizationAcidic/thermal conditionsMonitor reaction via TLC
Substituent additionHalogenation/alkylation agentsOptimize stoichiometry to 1.2:1

Q. How is this compound characterized structurally?

Primary methods :

  • X-ray crystallography : Determines absolute configuration and bond angles. Software like SHELXL refines diffraction data to resolve structural ambiguities .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., ester carbonyl at ~170 ppm).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 212.2).

Critical validation : Cross-verify spectral data with computational models (e.g., DFT calculations) to ensure consistency .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Approach :

  • Data reconciliation : Use software suites (e.g., WinGX) to overlay experimental and theoretical spectra.
  • Polymorphism checks : Re-crystallize under varying conditions (solvent, temperature) to identify alternative crystal forms.
  • Dynamic NMR : Probe temperature-dependent conformational changes affecting spectral shifts .

Case study : A 2023 study resolved discrepancies in cyclohexene derivatives by re-examining hydrogen bonding patterns via ORTEP-3 visualizations .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during key steps.
  • Crystallization control : Leverage differential solubility of enantiomers in ethanol/water mixtures.

Q. Table 2: Enantiomeric Resolution Data

MethodResolution Factor (Rs)Purity Achieved
Chiral HPLC1.8>99% ee
Kinetic resolution1.295% ee
Diastereomeric salt formation2.198% ee

Q. How is the biological activity of derivatives assessed in drug discovery contexts?

Protocols :

  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2).
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50} determination).
  • SAR studies : Compare analogs (e.g., fluorinated vs. chlorinated substituents) to identify pharmacophores.

Example : Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-thiophene derivatives showed COX-2 inhibition (IC50_{50} = 0.8 µM) via π-π stacking interactions .

Q. What crystallographic parameters are critical for refining this compound’s structure?

Key parameters :

  • Space group : Monoclinic (e.g., P21/c) with Z = 4.
  • Unit cell dimensions : Typical ranges: a = 11.97 Å, b = 8.17 Å, c = 39.20 Å .
  • R-factors : Aim for R1_1 < 0.05 and wR2_2 < 0.12 after SHELXL refinement .

Q. Table 3: Crystallographic Data

ParameterValue (Example)Significance
Bond length (C=O)1.21 ÅConfirms keto-group geometry
Torsion angle (C6-C7)175.8°Validates trans-configuration
Hydrogen bondingC–H···O (2.89 Å)Stabilizes crystal packing

Q. How do electronic effects of substituents influence reactivity in downstream applications?

Analysis :

  • Electron-withdrawing groups (e.g., -CF3_3) : Increase electrophilicity at the carbonyl, enhancing nucleophilic attack rates.
  • Steric effects : Bulky substituents (e.g., 4-chlorophenyl) hinder cyclization steps, reducing yields by ~15%.
  • Computational modeling : Use Gaussian09 to calculate Fukui indices for predicting reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.